molecular formula C17H19N5O2 B2709366 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 866843-54-1

2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2709366
CAS No.: 866843-54-1
M. Wt: 325.372
InChI Key: ZWTZPUDURVVNNZ-UHFFFAOYSA-N
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Description

2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-4-oxopyrazolo[3,4-d]pyrimidine with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-oxopyrazolo[3,4-d]pyrimidine: A precursor in the synthesis of the target compound.

    2,4,6-trimethylaniline: Another precursor used in the synthesis.

    Pyrazolo[3,4-d]pyrimidine derivatives:

Uniqueness

2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and potential anticancer activity make it a valuable compound for further research and development .

Properties

IUPAC Name

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-11(2)15(12(3)6-10)20-14(23)8-22-9-18-16-13(17(22)24)7-19-21(16)4/h5-7,9H,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTZPUDURVVNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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